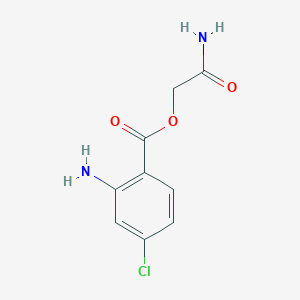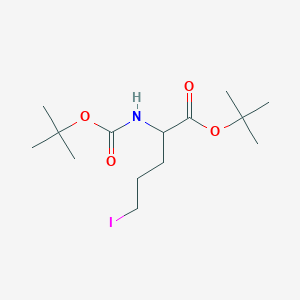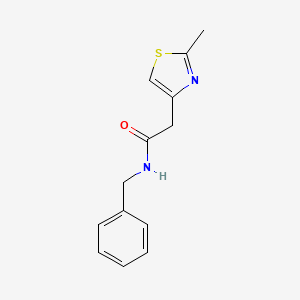![molecular formula C6H7FO2 B14895131 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and stability. The incorporation of a fluorine atom into the bicyclo[1.1.1]pentane framework enhances its physicochemical properties, making it a valuable compound in various fields of research, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the direct fluorination of bicyclo[1.1.1]pentane using fluorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale procedures. The scalability of these methods is being explored to meet the growing demand for this compound in various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor, NFSI, and various catalysts for fluorination, as well as oxidizing and reducing agents for modifying the carboxylic acid group .
Major Products Formed
The major products formed from these reactions include fluorinated derivatives, alcohols, and coupled products, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for designing new drugs with improved stability and bioavailability.
Materials Science: The compound’s unique structure makes it valuable for developing new materials with enhanced properties.
Supramolecular Chemistry: It is used in the design of supramolecular structures and complexes.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid group. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and reactivity with various targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the fluorine atom, resulting in different physicochemical properties.
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid: Contains two fluorine atoms, leading to distinct reactivity and applications
Uniqueness
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its single fluorine atom, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other fluorinated and non-fluorinated bicyclo[1.1.1]pentane derivatives .
Propiedades
Fórmula molecular |
C6H7FO2 |
|---|---|
Peso molecular |
130.12 g/mol |
Nombre IUPAC |
2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO2/c7-4-3-1-6(4,2-3)5(8)9/h3-4H,1-2H2,(H,8,9) |
Clave InChI |
ACYUYUYXVOTWOE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


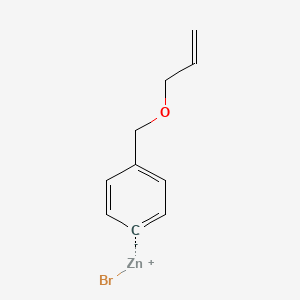
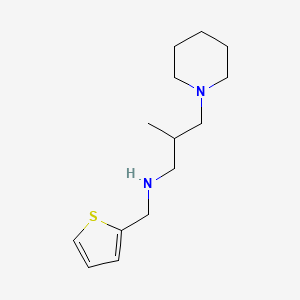
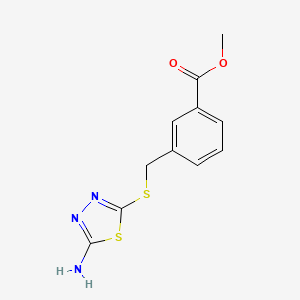
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
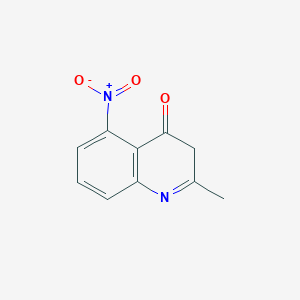
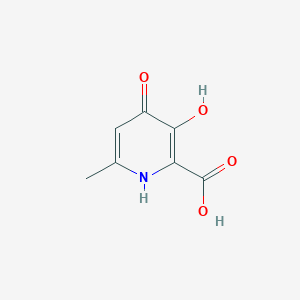
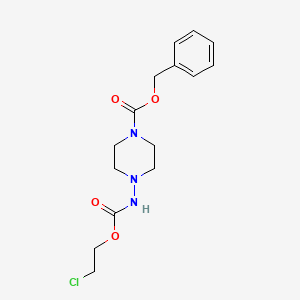
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
